molecular formula C10H7F3N2 B8181886 5-(Trifluoromethyl)quinolin-6-amine

5-(Trifluoromethyl)quinolin-6-amine

Cat. No.: B8181886
M. Wt: 212.17 g/mol
InChI Key: UMYWQRHQPGENKL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)quinolin-6-amine is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)quinolin-6-amine typically involves the introduction of a trifluoromethyl group into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom in the quinoline ring with a trifluoromethyl group. This can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base .

Another method involves the cyclization of appropriate precursors. For example, the reaction of 2-aminobenzotrifluoride with ethyl acetoacetate under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)quinolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

5-(Trifluoromethyl)quinolin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)quinolin-6-amine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)quinolin-6-amine is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and pharmacokinetic properties compared to non-fluorinated analogs. The trifluoromethyl group increases the compound’s lipophilicity, metabolic stability, and ability to penetrate cell membranes .

Properties

IUPAC Name

5-(trifluoromethyl)quinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-6-2-1-5-15-8(6)4-3-7(9)14/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYWQRHQPGENKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(F)(F)F)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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